molecular formula C6H10O B12698520 (S)-1,5-Hexadien-3-ol CAS No. 51769-28-9

(S)-1,5-Hexadien-3-ol

Cat. No.: B12698520
CAS No.: 51769-28-9
M. Wt: 98.14 g/mol
InChI Key: SZYLTIUVWARXOO-ZCFIWIBFSA-N
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Description

(S)-1,5-Hexadien-3-ol is an organic compound with the molecular formula C6H10O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-1,5-Hexadien-3-ol can be synthesized through several methods. One common approach involves the asymmetric reduction of 1,5-hexadien-3-one using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. The reaction typically requires a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a chiral rhodium or ruthenium complex, under mild conditions.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts, such as enzymes, to achieve high selectivity and yield. Enzymatic reduction of 1,5-hexadien-3-one using alcohol dehydrogenases or ketoreductases is a common method. These biocatalysts are preferred due to their ability to operate under mild conditions and their high specificity for the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1,5-Hexadien-3-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.

Major Products

    Oxidation: Produces 1,5-hexadien-3-one or 1,5-hexadienoic acid.

    Reduction: Produces 1,5-hexanediol.

    Substitution: Produces 3-chloro-1,5-hexadiene or 3-amino-1,5-hexadiene.

Scientific Research Applications

(S)-1,5-Hexadien-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1,5-Hexadien-3-ol depends on its specific application. In enzymatic reactions, it acts as a substrate for enzymes such as alcohol dehydrogenases, which catalyze its conversion to other compounds. The molecular targets and pathways involved vary depending on the specific enzyme and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    ®-1,5-Hexadien-3-ol: The enantiomer of (S)-1,5-Hexadien-3-ol, with similar chemical properties but different biological activities.

    1,5-Hexadien-3-one: The ketone analog, which can be reduced to form this compound.

    1,5-Hexadiene: The parent hydrocarbon, which lacks the hydroxyl group.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological systems. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

51769-28-9

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(3S)-hexa-1,5-dien-3-ol

InChI

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3-4,6-7H,1-2,5H2/t6-/m1/s1

InChI Key

SZYLTIUVWARXOO-ZCFIWIBFSA-N

Isomeric SMILES

C=CC[C@@H](C=C)O

Canonical SMILES

C=CCC(C=C)O

Origin of Product

United States

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